
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide is a chemical compound with a unique structure that includes a thiazinane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a phenyl-substituted amine with a sulfonyl chloride in the presence of a base, followed by cyclization to form the thiazinane ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for efficiency and yield. This may involve continuous flow reactors and real-time monitoring of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve catalysts like aluminum chloride (AlCl3) and solvents such as chloroform or carbon tetrachloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学的研究の応用
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.
類似化合物との比較
Similar Compounds
(3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl: A compound with a similar ring structure but different substituents.
(3S,6S)-3,6-bis(4-hydroxyphenyl)methylpiperazine-2,5-dione: Another compound with a similar core structure but different functional groups.
Uniqueness
(3S,6S)-6-methyl-3-phenyl-1,2-thiazinane1,1-dioxide is unique due to its specific combination of a thiazinane ring with a phenyl and methyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
(3R,6S)-6-methyl-3-phenylthiazinane 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c1-9-7-8-11(12-15(9,13)14)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m0/s1 |
InChIキー |
ZZBFFTJFTAHJLW-GXSJLCMTSA-N |
異性体SMILES |
C[C@H]1CC[C@@H](NS1(=O)=O)C2=CC=CC=C2 |
正規SMILES |
CC1CCC(NS1(=O)=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


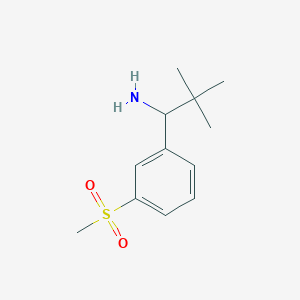

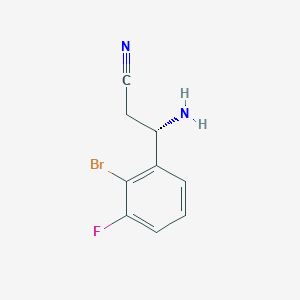
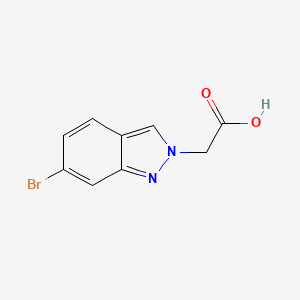
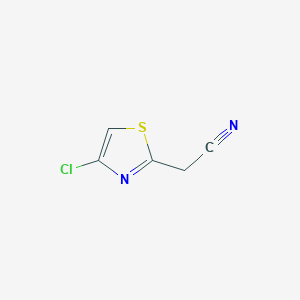
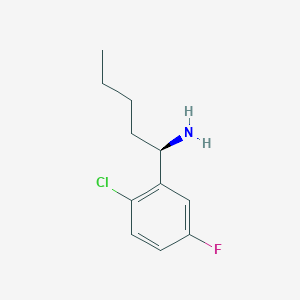


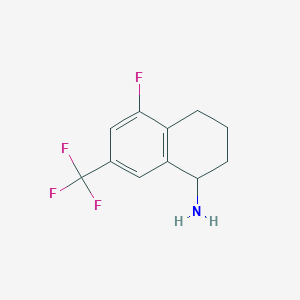
![Tert-butyl 3-(phenylamino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate](/img/structure/B13053565.png)


![4-[(1R,2S)-1-amino-2-hydroxypropyl]-3-fluorophenol](/img/structure/B13053593.png)
![Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13053604.png)
